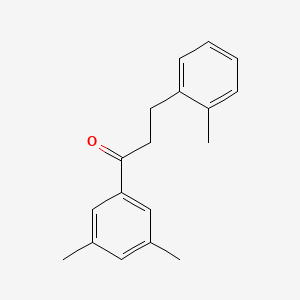
3',5'-Dimethyl-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O . It has an average mass of 252.351 Da and a monoisotopic mass of 252.151413 Da .
Molecular Structure Analysis
The molecular structure of “3’,5’-Dimethyl-3-(2-methylphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . For more detailed structural information, you may refer to resources like ChemSpider .Applications De Recherche Scientifique
Photochemical Synthesis Applications :
- Kiesewetter and Margaretha (1987) demonstrated that derivatives of thiophenones, similar in structure to 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, can undergo photochemical reactions leading to the formation of complex organic compounds like octahydrobenzo-[b]thiophenes and hexahydrobenzo[b]thiophenes (Kiesewetter & Margaretha, 1987).
Biodegradation and Environmental Applications :
- Research by Bhushan et al. (2000) highlighted the biodegradation of methylated aromatic compounds related to this compound. They studied the degradation of such compounds by Ralstonia sp. SJ98, emphasizing the importance of microbial processes in environmental decontamination (Bhushan et al., 2000).
Photochemical Reaction Studies :
- Encinas and Scaiano (1979) investigated the photochemical reactions of beta-dimethylamino propiophenones, closely related to the compound of interest. Their study provided insights into the electronic properties and reaction mechanisms of these compounds under light exposure (Encinas & Scaiano, 1979).
Polymer Science Applications :
- Matsumoto et al. (2005) developed photosensitive and thermosetting polymers using compounds structurally similar to this compound. This research is significant for the field of polymer science, especially in developing advanced materials (Matsumoto et al., 2005).
Chemical Synthesis and Reactivity Studies :
- The work of Yoshioka, Suzuki, and Oka (1984) focused on the photochemical reaction of phenyl-substituted 1,3-diketones, which are structurally related to this compound. Their findings contribute to understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry (Yoshioka, Suzuki, & Oka, 1984).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-10-14(2)12-17(11-13)18(19)9-8-16-7-5-4-6-15(16)3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHJRQPSNGVJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644027 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-60-1 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
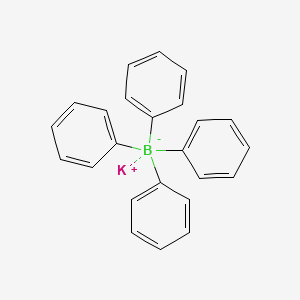
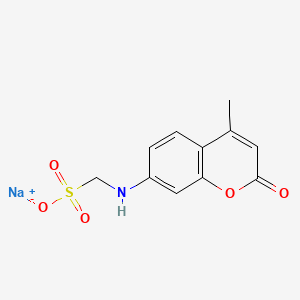
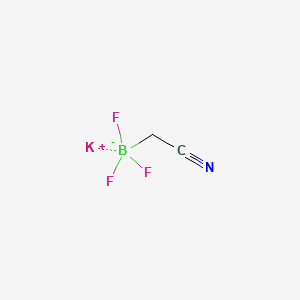
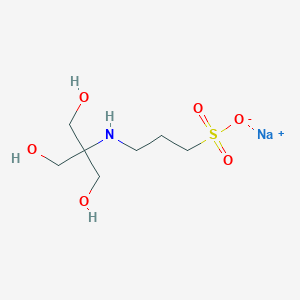
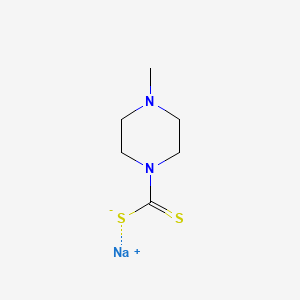
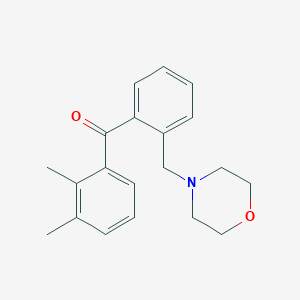
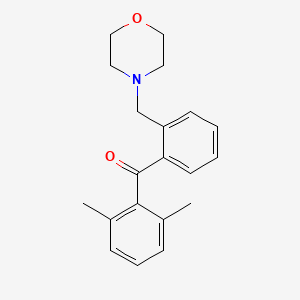
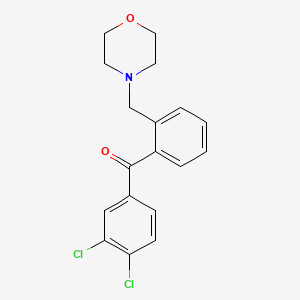
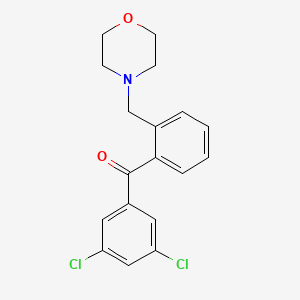
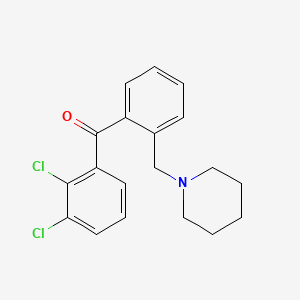

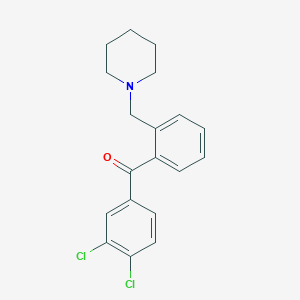

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)
